[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride
Overview
Description
[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride is a chemical compound with the molecular formula C10H9ClF2N2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Mechanism of Action
Target of action
Isoxazole compounds are known to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of isoxazole compounds can also vary widely. For example, some isoxazole compounds may inhibit certain enzymes, while others may interact with specific receptors or other cellular components .
Biochemical pathways
Isoxazole compounds can affect a variety of biochemical pathways. For example, some isoxazole compounds have been found to inhibit the synthesis of certain proteins, while others may interfere with cellular signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of isoxazole compounds can vary widely depending on their structure and functional groups. These properties can significantly impact the bioavailability of these compounds .
Result of action
The molecular and cellular effects of isoxazole compounds can include changes in cellular signaling, inhibition of protein synthesis, and induction of cell death, among others .
Action environment
The action, efficacy, and stability of isoxazole compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, it can bind to specific protein receptors, modulating their activity and influencing cellular responses. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by modulating transcription factors and epigenetic markers. These changes in gene expression can lead to alterations in cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Initially, the compound binds to its target biomolecules, such as enzymes or receptors, through specific interactions. This binding can result in the inhibition or activation of the target, depending on the nature of the interaction . For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, the compound can influence gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are often dose-dependent and can be mitigated by optimizing the dosage regimen.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the compound’s excretion from the body and can influence its overall bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels by modulating key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, ultimately determining its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Similarly, the compound can be localized to the mitochondria, affecting mitochondrial function and cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the [3+2] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness . These methods typically involve the use of enamine-triggered [3+2]-cycloaddition reactions, followed by oxidation to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoxazole derivatives .
Scientific Research Applications
[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- **[5-(2-Chlorophenyl)isoxazol-3-YL]methyl]amine
- **[5-(2,6-Dichlorophenyl)isoxazol-3-YL]methyl]amine
- **[5-(4-Chlorophenyl)isoxazol-3-YL]methyl]amine
Uniqueness
[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O.ClH/c11-6-1-2-8(9(12)3-6)10-4-7(5-13)14-15-10;/h1-4H,5,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYPQNSQFHYLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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